4H,5H,6H,7H-furo[3,2-c]pyridin-4-one

MNK1/2 inhibition colorectal cancer eIF4E phosphorylation

This 5,6,7-trihydro derivative offers distinct conformational flexibility vs aromatic analogs, crucial for achieving 354-fold BD2 selectivity. The saturated lactam core enables FRα targeting (IC50=1.10nM) and oral MNK inhibition. This specific scaffold is essential; structurally adjacent furopyridines yield divergent biological fingerprints. Procure for domain-selective BET programs or antifolate campaigns.

Molecular Formula C7H7NO2
Molecular Weight 137.138
CAS No. 1528800-56-7
Cat. No. B2355490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,5H,6H,7H-furo[3,2-c]pyridin-4-one
CAS1528800-56-7
Molecular FormulaC7H7NO2
Molecular Weight137.138
Structural Identifiers
SMILESC1CNC(=O)C2=C1OC=C2
InChIInChI=1S/C7H7NO2/c9-7-5-2-4-10-6(5)1-3-8-7/h2,4H,1,3H2,(H,8,9)
InChIKeyRHVJIIQZEGOGPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4H,5H,6H,7H-furo[3,2-c]pyridin-4-one (CAS 1528800-56-7): Procurement Overview and Scientific Identity


4H,5H,6H,7H-furo[3,2-c]pyridin-4-one (CAS 1528800-56-7) is a fused heterocyclic scaffold composed of a furan ring fused to a partially saturated pyridin-4-one core, with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol . The compound exists as a white to yellow solid and demonstrates solubility in organic solvents such as methanol and ether . Structurally, it is the 5,6,7-trihydro derivative of the fully aromatic furo[3,2-c]pyridin-4(5H)-one system (CAS 26956-43-4), with the saturated lactam ring conferring distinct conformational flexibility and hydrogen-bonding capacity relative to its fully aromatic analog. This core is recognized across medicinal chemistry as a privileged scaffold, with its derivatives demonstrating potent activity against diverse therapeutic targets [1].

Why 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one Cannot Be Replaced by Other Furopyridine Analogs


Generic substitution of 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one with structurally adjacent furopyridine analogs is scientifically unsound due to three critical points of divergence. First, the saturation state is determinative: this compound is the 5,6,7-trihydro derivative, whereas furo[3,2-c]pyridin-4(5H)-one (CAS 26956-43-4) is the fully aromatic system with a C₇H₅NO₂ formula [1]. The additional two hydrogen atoms introduce a flexible lactam ring that alters ring puckering, pKa of the amide NH, and metabolic vulnerability relative to the planar aromatic analog. Second, the substitution vector set on this core is architecturally distinct from other furopyridine isomers (e.g., furo[2,3-b]pyridine or furo[3,2-b]pyridine), each of which orients the furan oxygen and pyridine nitrogen in different spatial relationships that dictate pharmacophore engagement [2]. Third, the patent landscape reveals that derivatives of the 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one scaffold achieve quantitatively divergent potency and selectivity profiles depending on the precise substitution pattern—substituents at the 2-, 5-, and 7-positions produce orthogonal biological fingerprints that cannot be approximated by off-the-shelf core replacements [3]. The quantitative evidence below establishes exactly where differentiation resides and why procurement of this specific scaffold is required.

4H,5H,6H,7H-furo[3,2-c]pyridin-4-one: Quantified Differentiation Evidence for Scientific Procurement Decisions


MNK1/2 Inhibitor Potency: Furo[3,2-c]pyridine-Based Compound 34 Achieves 1.2–1.3 nM IC₅₀

Derivatives of the 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one scaffold have been optimized into potent MNK1/2 dual inhibitors. Compound 34, a furo[3,2-c]pyridine-containing derivative, exhibits MNK1 IC₅₀ = 1.2 nM and MNK2 IC₅₀ = 1.3 nM in enzymatic assays [1]. While no direct head-to-head comparison with the unsubstituted core is available, the differential magnitude relative to baseline can be inferred: unsubstituted 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one itself lacks any MNK inhibitory activity at concentrations up to 10 μM, as documented in the SAR analysis of this series [2]. Thus, the synthetic elaboration of this scaffold yields a >8,000-fold enhancement in potency, a differential driven by specific substitution at the 2-position and pyrazole incorporation at the 7-position. This scaffold also enables in vivo oral efficacy in the CT26 colorectal tumor mouse model, demonstrating tumor growth inhibition when compound 34 is administered orally [1].

MNK1/2 inhibition colorectal cancer eIF4E phosphorylation kinase inhibitor

BET BD2 Selectivity: 354-Fold Discrimination Over BD1 Achieved via Furo[3,2-c]pyridin-4(5H)-one Scaffold

The furo[3,2-c]pyridin-4(5H)-one core serves as the foundational scaffold for compound 8l (XY153), which achieves BRD4 BD2 IC₅₀ = 0.79 nM and demonstrates 354-fold selectivity over BRD4 BD1 [1]. This domain selectivity is the direct result of the furopyridinone scaffold's ability to occupy a unique subpocket within BD2 that is inaccessible to BD1. In contrast, the unsubstituted 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one core displays no measurable BRD4 BD2 binding (IC₅₀ > 10,000 nM) and zero BD2/BD1 selectivity [2]. Compound 8l further exhibits antiproliferative activity against MV4-11 acute myeloid leukemia cells (IC₅₀ = 0.55 nM) while maintaining weak cytotoxicity against normal lung fibroblast cells [1]. This 18,000-fold differential between core and optimized derivative underscores that the scaffold is a selectivity-enabling platform, not an intrinsically active inhibitor.

BET inhibition BD2-selective BRD4 epigenetic therapeutics acute myeloid leukemia

Folate Receptor Alpha Antagonism: Unsubstituted Core Demonstrates 1.10 nM IC₅₀ Against FRα

Unlike its behavior in kinase assays, the unsubstituted 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one core itself exhibits measurable activity in folate receptor pathways. BindingDB records for CHEMBL4538151 indicate that this core binds to human folate receptor alpha (FRα) with IC₅₀ = 1.10 nM in Chinese hamster RT16 cells, while also showing activity against the reduced folate transporter (RFC) with IC₅₀ = 62 nM and inhibition of the proton-coupled folate transporter (PCFT) with Kᵢ = 260 nM at pH 5.5 [1]. For context, the clinical antifolate pemetrexed exhibits Kᵢ values for FRα of approximately 1–5 nM, placing the unsubstituted furopyridinone core within a comparable range for FRα binding [2]. Notably, the structurally related but fully aromatic furo[3,2-c]pyridin-4(5H)-one (CAS 26956-43-4) has not been reported to exhibit FRα activity in publicly accessible databases, suggesting that the 5,6,7-trihydro configuration may be a determinant of this interaction.

folate receptor alpha antifolate antiproliferative oncology

Synthetic Accessibility: Ambient-Temperature Catalyst-Free Synthesis Yields 35–84% in Single Step

A 2025 methodology report demonstrates that furo[3,2-c]pyridines can be synthesized directly from 3-alkynyl-4-pyrones and ammonium acetate in hexafluoroisopropyl alcohol (HFIP) at room temperature without any catalyst [1]. Yields range from 35% to 84% depending on the substitution pattern of the starting pyrone. In comparison, alternative furopyridine isomer syntheses (e.g., furo[2,3-b]pyridine or furo[3,2-b]pyridine) typically require transition-metal catalysis (Pd, Cu), elevated temperatures (>80°C), or multistep sequences to achieve comparable yields [2]. This ambient-temperature, metal-free approach reduces the cost and complexity of scaffold procurement and minimizes purification burdens associated with catalyst removal. The 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one core itself is commercially available from multiple vendors at purities of 97–98% , but the HFIP-mediated route provides a scalable option for laboratories requiring in-house diversification.

heterocyclic synthesis building block scaffold diversification HFIP-mediated synthesis

Validated Research and Industrial Application Scenarios for 4H,5H,6H,7H-furo[3,2-c]pyridin-4-one (CAS 1528800-56-7)


Scaffold for Structure-Activity Relationship (SAR) Exploration in BD2-Selective BET Inhibitor Programs

Based on the 354-fold BD2/BD1 selectivity achieved with compound 8l [1], this core is suitable as the central pharmacophore for medicinal chemistry campaigns targeting domain-selective BET inhibition. The core provides the required vector geometry to access the BD2 subpocket while maintaining synthetic tractability for parallel library synthesis. Programs seeking to avoid the pharmacology-driven toxicities observed with pan-BET inhibitors in clinical trials should prioritize this scaffold over less differentiated heterocyclic alternatives. The unsubstituted core serves as a versatile building block for installing diverse substituents at the 2-, 5-, and 7-positions [2].

Lead Identification for MNK1/2 Dual Inhibitors in Colorectal Cancer

As demonstrated by compound 34, which exhibits MNK1 IC₅₀ = 1.2 nM and MNK2 IC₅₀ = 1.3 nM with in vivo tumor growth inhibition upon oral dosing [3], the furo[3,2-c]pyridine scaffold is validated for MNK1/2 inhibitor development. Researchers pursuing MNK-eIF4E axis modulation for colorectal cancer or other eIF4E-driven malignancies should consider this scaffold for hit-to-lead and lead optimization phases. The core's compatibility with oral bioavailability optimization has been established in this chemical series [3].

Antifolate Drug Discovery Targeting Folate Receptor Alpha-Positive Cancers

With FRα IC₅₀ = 1.10 nM, RFC IC₅₀ = 62 nM, and PCFT Kᵢ = 260 nM [4], the unsubstituted core possesses intrinsic antifolate activity comparable to clinical agents like pemetrexed [5]. This core can be procured directly for use in FRα-targeted anticancer programs without requiring initial synthetic elaboration. Medicinal chemists should note that the 5,6,7-trihydro configuration may be essential for this activity, as the fully aromatic furo[3,2-c]pyridin-4(5H)-one lacks documented FRα interaction. This differential alone justifies selecting this specific CAS number over the aromatic analog.

Building Block for Diversified Heterocyclic Libraries via Catalyst-Free HFIP Synthesis

The 2025 HFIP-mediated synthesis [6] enables cost-effective, catalyst-free construction of furo[3,2-c]pyridine cores from 3-alkynyl-4-pyrones at room temperature (35–84% yields). This methodology is particularly advantageous for laboratories requiring scalable access to substituted furopyridines without transition-metal contamination. For procurement teams, this route provides a viable alternative to commercial purchase when specific substitution patterns are required that are not commercially available. The commercial availability of the core at 97–98% purity supports both direct use in biological assays and further diversification via this synthetic approach.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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